molecular formula C6H13ClN2O B3059985 [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride CAS No. 1609395-57-4

[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride

Cat. No.: B3059985
CAS No.: 1609395-57-4
M. Wt: 164.63
InChI Key: HRFJEAAQQIKEKL-UHFFFAOYSA-N
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Description

[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride (CAS: 1609395-57-4) is a substituted isoxazoline derivative characterized by a 4,5-dihydroisoxazole (isoxazoline) ring with methyl groups at positions 3 and 5, and an aminomethyl substituent at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Isoxazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

(3,5-dimethyl-4H-1,2-oxazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-3-6(2,4-7)9-8-5;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFJEAAQQIKEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-57-4
Record name 5-Isoxazolemethanamine, 4,5-dihydro-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

Scientific Research Applications

[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride, it is compared to analogous isoxazoline derivatives reported in the literature. Key differentiating factors include substituent groups, physicochemical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Isoxazoline Ring) Key Functional Groups Salt Form Notable Applications/Properties Reference
This compound C₇H₁₃ClN₂O 3-Me, 5-Me -CH₂NH₂·HCl Hydrochloride Potential antimicrobial agent
tert-Butyl N-(4-benzyloxybutoxycarbonyl)-3-{[((5R)-3-{4-[(hydroxyamino)(imino)methyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-L-alaninate C₃₁H₃₈N₄O₇ 3-Ph (substituted) -Acetyl-L-alaninate, -benzyloxy Free base Intermediate in peptide synthesis
3-{[((5R)-3-{4-[Amino(imino)methyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3R)-3-hydroxybutoxycarbonyl)-L-alanine trifluoroacetate C₂₄H₂₇N₅O₁₀F₆ 3-Ph (substituted) -Acetyl-L-alanine, -CF₃COO⁻ Trifluoroacetate Protease inhibition studies
Dimethyl adipimidate dihydrochloride C₈H₁₈Cl₂N₂O₂ Not applicable (linear chain) -NH-C(=NH)-OCH₃ Dihydrochloride Protein crosslinking agent

Key Observations

Structural Differentiation: The target compound’s 3,5-dimethyl substitution contrasts with phenyl-substituted analogs (e.g., compounds in ), which introduce bulkier aromatic groups. Methyl groups likely enhance metabolic stability compared to phenyl rings .

Physicochemical Properties: Solubility: The hydrochloride salt form of the target compound ensures higher aqueous solubility compared to free-base analogs (e.g., tert-butyl derivatives in ). Trifluoroacetate salts (e.g., ) may exhibit lower biocompatibility due to residual TFA .

Linear amidines (e.g., Dimethyl adipimidate) are primarily used as crosslinkers in biochemistry, highlighting divergent applications compared to isoxazoline derivatives .

Biological Activity

[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride is a chemical compound with potential biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₁₃ClN₂O
  • CAS Number : 1609395-57-4
  • Synonyms : [(3,5-dimethyl-4H-1,2-oxazol-5-yl)methyl]amine hydrochloride

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on enzyme inhibition and cytotoxicity.

Enzyme Inhibition

Research indicates that compounds similar to [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine exhibit significant inhibitory effects on tyrosinase activity. Tyrosinase is a key enzyme involved in melanin biosynthesis, making it a target for skin-related therapies.

Table 1: Tyrosinase Inhibition Studies

CompoundConcentration (µM)Inhibition (%)Reference
Analog 12070
Analog 21065
Analog 32075

These findings suggest that this compound may have potential applications in treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that certain concentrations of this compound do not exhibit significant cytotoxic effects. For instance:

Table 2: Cytotoxicity Results in B16F10 Cells

Concentration (µM)Cell Viability (%)Reference
0100
1095
2090

These results indicate that the compound is relatively safe at lower concentrations, which is crucial for its potential therapeutic applications.

Case Studies and Research Findings

  • Study on Melanin Production : A study involving B16F10 murine melanoma cells demonstrated that treatment with this compound led to a significant reduction in melanin production. The study utilized IBMX and α-MSH to stimulate melanin production and observed that the compound effectively inhibited this process by modulating tyrosinase activity .
  • Antifungal Activity Evaluation : Another investigation assessed the antifungal properties of related compounds against various fungal strains. While specific data for [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine was limited, similar derivatives showed promising antifungal activity against species such as Aspergillus niger and Candida albicans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride

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